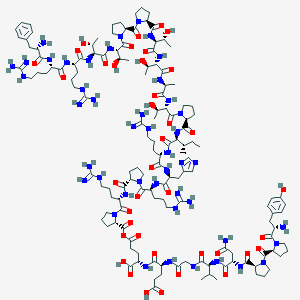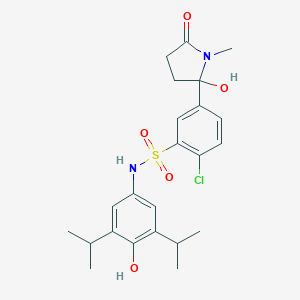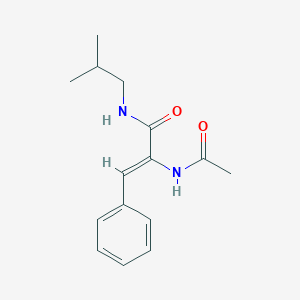
(23S,25R)-1alpha,23,25,26-tetrahydroxyvitamin D3/(23S,25R)-1alpha,23,25,26-tetrahydroxycholecalciferol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SC46275 is a synthetic prostaglandin, specifically an omega chain cyclopentenyl analog of enisoprost. It is known for its potent and long-acting gastric antisecretory properties. This compound has been studied extensively for its ability to inhibit gastric acid secretion, making it a potential therapeutic agent for conditions like peptic ulcer disease .
Preparation Methods
The synthesis of SC46275 involves several steps, starting with the preparation of the omega chain cyclopentenyl analog. The synthetic route typically includes the following steps:
Formation of the cyclopentenyl ring: This involves the cyclization of a suitable precursor to form the cyclopentenyl ring.
Introduction of the omega chain: The omega chain is introduced through a series of reactions, including alkylation and oxidation.
Final modifications:
Chemical Reactions Analysis
SC46275 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of SC46275 can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
SC46275 has several scientific research applications, including:
Chemistry: It is used as a model compound to study the effects of prostaglandins on various chemical reactions.
Biology: SC46275 is used to investigate the biological effects of prostaglandins, particularly their role in gastric acid secretion.
Medicine: The compound is studied for its potential therapeutic effects in treating peptic ulcer disease and other gastrointestinal disorders.
Industry: SC46275 is used in the development of new drugs and therapeutic agents
Mechanism of Action
SC46275 exerts its effects by acting as an agonist at the EP3 receptor, a type of prostaglandin receptor. This interaction leads to the inhibition of gastric acid secretion. The molecular targets involved include the EP3 receptor and associated signaling pathways, which ultimately result in reduced acid production in the stomach .
Comparison with Similar Compounds
SC46275 is unique compared to other similar compounds due to its potent and long-acting gastric antisecretory properties. Similar compounds include:
Enisoprost: Another prostaglandin analog with similar properties but different potency and duration of action.
Sulprostone: A prostaglandin analog used for its uterotonic and gastric antisecretory effects.
Misoprostol: A prostaglandin analog used to prevent gastric ulcers and induce labor
SC46275 stands out due to its specific action on the EP3 receptor and its long duration of action, making it a promising candidate for therapeutic use in gastrointestinal disorders.
Properties
CAS No. |
100634-18-2 |
|---|---|
Molecular Formula |
C27H44O5 |
Molecular Weight |
448.6 g/mol |
IUPAC Name |
(2R,4S,6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-1,2,4-triol |
InChI |
InChI=1S/C27H44O5/c1-17(12-22(30)15-26(3,32)16-28)23-9-10-24-19(6-5-11-27(23,24)4)7-8-20-13-21(29)14-25(31)18(20)2/h7-8,17,21-25,28-32H,2,5-6,9-16H2,1,3-4H3/b19-7+,20-8-/t17-,21-,22+,23-,24+,25+,26-,27-/m1/s1 |
InChI Key |
QDZSTMXTBPCCGE-CJJVECAQSA-N |
SMILES |
CC(CC(CC(C)(CO)O)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Isomeric SMILES |
C[C@H](C[C@@H](C[C@](C)(CO)O)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C |
Canonical SMILES |
CC(CC(CC(C)(CO)O)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Synonyms |
1 alpha,23,25,26-tetrahydroxyvitamin D3 1,23,25,26-tetrahydroxyvitamin D3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1,3-Dioxo-1h-benzo[de]isoquinolin-2(3h)-yl trifluoromethanesulfonate](/img/structure/B24499.png)






![6'-[Ethyl[(tetrahydrofuran-2-yl)methyl]amino]-3'-methyl-2'-anilinospiro[isobenzofuran-1(3H),9'-[9h]xanthene]-3-one](/img/structure/B24521.png)

